An In-Depth Technical Guide to the Physicochemical Properties of 3-Sulfobenzoic Acid Disodium Salt Monohydrate
An In-Depth Technical Guide to the Physicochemical Properties of 3-Sulfobenzoic Acid Disodium Salt Monohydrate
Introduction
3-Sulfobenzoic acid and its salts are valuable compounds in various industrial and scientific applications, including in the synthesis of pharmaceuticals, dyes, and polymers.[1] The disodium salt monohydrate form, in particular, offers specific advantages due to its solubility and stability characteristics. This guide provides a comprehensive overview of the key physicochemical properties of 3-Sulfobenzoic acid disodium salt monohydrate, offering insights for researchers, scientists, and drug development professionals. Understanding these properties is crucial for optimizing its use in various applications, from reaction chemistry to formulation development. The use of sulfonic acids and their salts is well-established in drug development, offering a versatile approach to modify the properties of active pharmaceutical ingredients (APIs).[2][3]
Chemical Structure and Identification
3-Sulfobenzoic acid disodium salt monohydrate is an aromatic compound containing both a sulfonic acid group and a carboxylic acid group.[1] The "3-" or "meta" position of the sulfo group relative to the carboxyl group is a key structural feature that influences its chemical behavior.
Molecular Structure
The fundamental structure consists of a benzene ring substituted with a carboxylate group (-COO⁻) and a sulfonate group (-SO₃⁻) at the 1 and 3 positions, respectively. In the disodium salt monohydrate form, two sodium ions (Na⁺) counterbalance the negative charges on the carboxylate and sulfonate groups, and one molecule of water is incorporated into the crystal structure.
Diagram of the Chemical Structure of 3-Sulfobenzoic acid disodium salt monohydrate
A 2D representation of the chemical structure.
Identifiers
| Identifier | Value |
| CAS Number | 14995-40-5[4][5][6] |
| Molecular Formula | C₇H₄Na₂O₅S·H₂O[6] |
| Molecular Weight | 264.16 g/mol [6] |
| Synonyms | 3-Carboxybenzenesulfonic acid disodium salt monohydrate, m-Sulfobenzoic acid disodium salt monohydrate[7][8] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in research and development. These properties dictate its behavior in different environments and its suitability for various processes.
Solubility
The presence of two ionic groups (carboxylate and sulfonate) and the sodium counter-ions makes this compound highly soluble in water.[1] This high aqueous solubility is a significant advantage in many applications, particularly in drug formulation and as a reagent in aqueous-phase reactions. Conversely, it is less soluble in non-polar organic solvents.
Melting Point
The melting point of a substance provides an indication of its thermal stability. For the related monosodium salt, the melting point is reported to be greater than 300 °C, which suggests high thermal stability.[9]
Acidity (pKa)
The parent compound, 3-sulfobenzoic acid, has two acidic protons, one on the carboxylic acid group and one on the sulfonic acid group. The sulfonic acid group is significantly more acidic than the carboxylic acid group.
-
pKa of Sulfonic Acid Group: The pKa is predicted to be approximately -0.99.[8] This indicates that the sulfonic acid is a strong acid and will be fully deprotonated in most aqueous solutions.
-
pKa of Carboxylic Acid Group: The pKa of the carboxylic acid group is influenced by the electron-withdrawing nature of the sulfonate group.
The ionization state of the molecule is therefore highly dependent on the pH of the solution.
Ionization States of 3-Sulfobenzoic Acid at Different pH Ranges
A diagram illustrating the protonation states.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of chemical compounds.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum of the sodium salt of 3-sulfobenzoic acid would show characteristic signals for the aromatic protons.[10]
FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups. The FTIR spectrum of 3-sulfobenzoic acid would show characteristic absorption bands for the O-H, C=O, and S=O bonds.[7][11]
Experimental Protocols
Determination of pKa by Titration
Objective: To experimentally determine the pKa values of the acidic functional groups.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of 3-sulfobenzoic acid and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). Record the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Quantitative Analysis by HPLC
Objective: To determine the purity or concentration of 3-sulfobenzoic acid and its salts.
Methodology:
-
Mobile Phase Preparation: A typical mobile phase for reversed-phase HPLC analysis of this compound would consist of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer).[12]
-
Standard and Sample Preparation: Prepare standard solutions of known concentrations and a solution of the sample to be analyzed.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable.[12]
-
Detection: UV detection is appropriate, as the benzene ring is a chromophore.
-
-
Analysis: Inject the standards and the sample into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of the analyte in the sample.
Applications in Drug Development
Sulfonic acid salts are widely used in the pharmaceutical industry to improve the solubility, stability, and bioavailability of drug substances.[2] The disodium salt of 3-sulfobenzoic acid can be used as a counter-ion for basic drugs, forming a salt with improved physicochemical properties. Additionally, the core structure of 3-sulfobenzoic acid can serve as a scaffold for the synthesis of new chemical entities. For example, derivatives of 3-sulfonamido benzoic acid have been investigated as P2Y14R antagonists for the treatment of acute lung injury.[13]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3-Sulfobenzoic acid disodium salt monohydrate. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, and storage.[14][15] It may cause skin and eye irritation.[14]
Conclusion
3-Sulfobenzoic acid disodium salt monohydrate is a compound with a unique set of physicochemical properties that make it valuable in a range of scientific and industrial applications. Its high water solubility, thermal stability, and well-defined acidic character are key attributes that researchers and drug development professionals can leverage. A thorough understanding of these properties, supported by robust analytical methods, is essential for its effective and safe utilization.
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